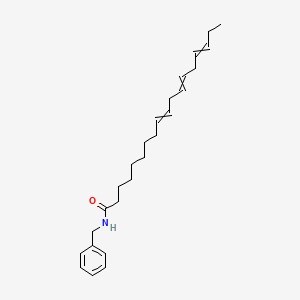

N-benzyl-9Z,12Z,15Z-octadecatrienamide

Description

Contextualization of Macamides as Bioactive Compounds from Lepidium meyenii

Lepidium meyenii, commonly known as Maca, is a Peruvian herbaceous plant belonging to the Brassicaceae family. Its hypocotyls have been traditionally used for both nutritional and medicinal purposes for centuries. pucp.edu.petandfonline.com Modern scientific research has identified a unique class of secondary metabolites in Maca called macamides, which are considered to be its primary bioactive marker compounds. researchgate.netfrontiersin.org Macamides are a series of nonpolar, long-chain fatty acid N-benzylamides. frontiersin.orgnih.gov These compounds are not typically found in fresh Maca root but are formed during the postharvest drying process. pucp.edu.petandfonline.com The accumulation of macamides is a result of traditional Andean postharvest practices or industrial oven drying. pucp.edu.pe

The scientific interest in macamides stems from their various reported biological activities, including neuroprotective, anti-fatigue, antioxidant, and anti-inflammatory properties. frontiersin.orgnih.govnih.gov Research has shown that the diverse pharmacological effects of Maca extracts may be attributed to these unique compounds. researchgate.netnih.gov To date, over 26 different macamides have been identified, each varying in the length and degree of unsaturation of their fatty acid chains. nih.gov

N-benzyl-9Z,12Z,15Z-octadecatrienamide as a Focus Compound within Macamide Research

Among the various identified macamides, this compound has emerged as a significant compound of interest in academic research. It is one of the main macamides identified in Lepidium meyenii. nih.gov This specific macamide is characterized by its N-benzyl group attached to an 18-carbon fatty acid chain with three double bonds at the 9th, 12th, and 15th positions, all in the cis (Z) configuration. Its distinct structure contributes to its specific biological activities and makes it a target for various analytical and pharmacological studies.

Properties

IUPAC Name |

N-benzyloctadeca-9,12,15-trienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMYRWIEZCYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

N-benzyl-9Z,12Z,15Z-octadecatrienamide is a naturally occurring macamide isolated from Lepidium meyenii. chemicalbook.com It is also known by the synonym N-Benzyllinolenamide. plcchemical.com

| Property | Value |

| Molecular Formula | C25H37NO |

| Molecular Weight | 367.57 g/mol |

| CAS Number | 883715-18-2 |

Biosynthesis in Lepidium Meyenii

The biosynthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide and other macamides is a fascinating process that occurs primarily during the postharvest drying of Maca hypocotyls. pucp.edu.pe Freshly harvested Maca contains negligible amounts of macamides. tandfonline.com The formation of these compounds is a result of enzymatic and chemical reactions involving specific precursors that become available as the plant tissue is processed.

The key steps and precursors in the biosynthesis of this compound are outlined below:

| Biosynthetic Step | Description | Precursors |

| Glucosinolate Catabolism | During the drying process, endogenous enzymes break down glucosinolates, which are abundant in Brassicaceae plants. This degradation releases isothiocyanates, which are then converted to benzylamine (B48309). pucp.edu.pe Benzylamine serves as the amine precursor for macamide synthesis. | Glucosinolates (specifically benzyl (B1604629) glucosinolate) |

| Lipid Hydrolysis | The drying and associated cell damage (e.g., through freeze-thaw cycles in traditional drying) lead to the enzymatic hydrolysis of storage and membrane lipids. pucp.edu.pe This releases free fatty acids, including α-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid), the fatty acid component of this compound. | Storage and membrane lipids |

| Amide Formation | The final step is the condensation reaction between benzylamine and the free fatty acid, in this case, α-linolenic acid, to form the amide bond, resulting in this compound. tandfonline.com The exact enzymatic control of this step is still under investigation. | Benzylamine and α-linolenic acid |

Studies have shown that the conditions of postharvest drying, such as temperature and the physical form of the Maca (e.g., whole root, slice, or powder), significantly impact the accumulation of macamides. tandfonline.com

Physiological Effects and Mechanism of Action

Research has begun to uncover the physiological effects of N-benzyl-9Z,12Z,15Z-octadecatrienamide and its potential mechanisms of action at the molecular level.

| Physiological Effect | Mechanism of Action |

| Neuroprotection | Macamides, including this compound, have demonstrated neuroprotective properties. nih.gov They are known to act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide (B1667382). By inhibiting FAAH, macamides can increase the levels of endogenous anandamide, which plays a role in neuroprotection and reducing inflammation. nih.govchemicalbook.com |

| Anti-inflammatory Effects | The anti-inflammatory actions of this macamide are linked to its ability to inhibit soluble epoxide hydrolase (sEH). nih.gov Inhibition of sEH increases the levels of epoxy fatty acids (EpFAs), which are lipid mediators with anti-inflammatory properties. nih.gov |

| Muscle Homeostasis | Lipophilic extracts of Maca, which are rich in macamides, have been shown to enhance myogenic differentiation and attenuate muscle atrophy. nih.gov The proposed mechanism involves the activation of the AKT/p38 signaling pathway, which is crucial for muscle growth and repair. nih.gov |

| Bone Formation | A related macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been found to promote bone formation by activating the canonical Wnt/β-catenin signaling pathway. medchemexpress.com This suggests a potential area of investigation for this compound as well. |

Investigation of Biological Activities and Pharmacological Potential of N Benzyl 9z,12z,15z Octadecatrienamide

Enzyme Modulation Research

N-benzyl-9Z,12Z,15Z-octadecatrienamide, a member of the macamide class of compounds, has been the subject of research for its potential to modulate key enzymatic pathways. These investigations have primarily focused on its interactions with enzymes involved in the endocannabinoid system and inflammatory processes.

This compound and related macamides have been identified as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a principal enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382). nih.gov Research has demonstrated that the inhibitory activity of macamides on FAAH is concentration-dependent. nih.gov The degree of unsaturation within the fatty acid portion of the macamide molecule appears to be a significant factor in its inhibitory potency, with greater unsaturation correlating to higher FAAH inhibitory activity. nih.gov

Studies comparing different macamides have shown that N-benzyl-9Z,12Z-octadecadienamide exhibits the highest FAAH inhibitory activity, while N-benzylstearamide shows the lowest. nih.govnih.gov Furthermore, research involving pre-incubation periods suggests that the mechanism of inhibition for several macamides is likely irreversible and time-dependent. nih.gov FAAH inhibitors are investigated for their potential in treating inflammation and neurodegenerative diseases, as they can elevate endogenous anandamide levels, which in turn activates cannabinoid receptors and may prevent neuronal death. nih.gov

Table 1: FAAH Inhibitory Activity of Various Macamides

| Compound | Relative FAAH Inhibitory Activity | Inhibition Mechanism |

|---|---|---|

| N-benzyl-9Z,12Z-octadecadienamide | Highest among tested macamides | Time-dependent, likely irreversible |

| This compound | Demonstrates inhibitory activity | Concentration-dependent |

| N-benzyloleamide | Demonstrates inhibitory activity | Time-dependent, likely irreversible |

| N-benzylstearamide | Lowest among tested macamides | Time-dependent, likely irreversible |

In addition to FAAH, macamides have been investigated for their ability to inhibit soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme is involved in the metabolism of epoxy fatty acids (EpFAs), which have anti-inflammatory properties. The structural similarity of macamides to EpFAs has led to research into their potential as sEH inhibitors. nih.gov

Studies have shown that N-benzyl-9Z,12Z-octadecadienamide (also known as N-benzyl-linoleamide) can inhibit the degradative action of sEH. nih.govnih.gov This dual inhibition of both sEH and FAAH by macamides suggests a potential synergistic effect, which could offer advantages in addressing conditions with neuro-inflammatory components. nih.gov

Macamides have been identified as acetylcholinesterase (AChE) inhibitors. nih.gov AChE is the enzyme that breaks down the neurotransmitter acetylcholine (B1216132); inhibition of this enzyme is a therapeutic strategy for conditions characterized by acetylcholine deficiency, such as Alzheimer's disease. nih.govmdpi.com The inhibition of AChE can lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission. gsconlinepress.com

In preclinical research, the AChE inhibitory activity of macamides has been linked to neuroprotective effects. For instance, studies have reported that macamides protected against the loss of dopaminergic neurons in a zebrafish model of Parkinson's disease through the inhibition of AChE. nih.gov AChE inhibitors are also noted for their potential anti-inflammatory, anti-oxidant, and anti-apoptotic effects. nih.gov

Neurobiological Research Perspectives

The neurobiological effects of this compound and other macamides have been explored, particularly concerning their potential to protect neurons and interact with the endocannabinoid system.

Macamides, including this compound (referred to in some studies as M 18:3), have demonstrated neuroprotective effects in various preclinical models. nih.gov In one study using corticosterone-induced neurotoxicity in PC12 cells, this compound was shown to exert protective effects. nih.gov The underlying cellular mechanism for this protection may involve the inhibition of mitochondrial apoptosis and the activation of key signaling pathways, including the phosphorylation of Akt and CREB (cAMP response element-binding protein). nih.gov

The activation of CREB by this macamide was also linked to an increase in the protein levels of Brain-Derived Neurotrophic Factor (BDNF), a critical molecule for neuronal survival and growth. nih.gov These findings suggest that this compound may mitigate neurotoxicity by reducing intracellular reactive oxygen species, suppressing the mitochondrial apoptotic pathway, and activating pro-survival signaling cascades. nih.gov

Macamides interact with multiple components of the endocannabinoid system (ECS), a crucial signaling network that regulates various physiological processes. nih.govnih.gov This interaction is not limited to the inhibition of the FAAH enzyme.

Research has shown that certain macamides can directly bind to cannabinoid receptors. nih.govnih.gov Specifically, N-benzyl-9Z,12Z-octadecadienamide has been found to have submicromolar and selective binding affinity for the cannabinoid CB1 receptor. nih.gov Activation of the CB1 receptor can influence pain perception, mood, and memory. nih.gov

Furthermore, N-benzyl-9Z,12Z-octadecadienamide has been shown to be a potent inhibitor of anandamide cellular uptake. nih.gov The process of anandamide uptake into cells is closely linked to its subsequent breakdown by FAAH. nih.gov By inhibiting this uptake, macamides can increase the extracellular concentration of anandamide, thereby prolonging its signaling effects at cannabinoid receptors. nih.gov This multi-target engagement within the ECS—FAAH inhibition, direct receptor binding, and uptake inhibition—highlights the complex polypharmacology of these compounds. nih.gov

Table 2: Endocannabinoid System Modulation by N-benzyl-9Z,12Z-octadecadienamide

| Target | Activity | Value |

|---|---|---|

| Cannabinoid Receptor 1 (CB1) | Binding Affinity (Ki) | 0.48 µM |

| Anandamide Cellular Uptake | Inhibition (IC50) | 0.67 µM |

| Fatty Acid Amide Hydrolase (FAAH) | Weak Inhibition (IC50) | 4 µM |

Influence on Central Nervous System Neurotransmitter Systems (e.g., Dopamine (B1211576), Acetylcholine)

The direct influence of this compound on specific neurotransmitter systems such as dopamine and acetylcholine is an area of developing research. Broader studies on its parent class of compounds, the macamides, provide foundational insights into its potential neurological effects. Macamides are recognized as structural analogues of the endocannabinoid anandamide, suggesting a possible interaction with the endocannabinoid system, which plays a crucial modulatory role in the release of various neurotransmitters.

Research into the broader class of macamides has indicated a potential neuroprotective role that involves key neurotransmitter systems. For instance, studies have reported that macamides may offer protection to dopaminergic neurons, in part through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This dual action suggests that the pharmacological activity of macamides could be linked to both the dopaminergic and cholinergic systems, which are critical for motor control, cognition, and memory. The inhibition of FAAH (fatty acid amide hydrolase) by compounds like this compound further points to an indirect influence on neurotransmitter function by increasing levels of endogenous endocannabinoids. chemicalbook.com However, research specifically delineating the direct interactions of this compound with dopamine and acetylcholine receptors or its precise impact on their synthesis and release is not yet fully detailed in the scientific literature.

Anti-fatigue Research Frameworks

Investigation in Preclinical Models of Physical Endurance

While direct preclinical studies evaluating the anti-fatigue and physical endurance-enhancing effects of this compound are limited in the current scientific literature, research on closely related macamides provides a framework for its potential in this area.

A study investigating a structural analogue, N-benzyl-(9Z, 12Z)-octadecadienamide, utilized a weight-loaded forced swimming test in mice to assess its anti-fatigue properties. nih.gov The findings from this research demonstrated significant improvements in physical performance metrics. nih.gov Supplementation with this related compound led to an increase in the forelimb grip strength of the mice and extended the time they could remain on a Rota-rod, a device used to measure motor coordination and endurance. nih.gov These results from a closely related molecule suggest that this compound may hold similar promise as an anti-fatigue agent, though specific studies are required for confirmation.

Table 1: Effects of a Related Macamide on Physical Endurance in Mice

| Preclinical Model | Parameter Measured | Observed Effect |

|---|---|---|

| Rota-rod Test | Time on Rod | Increased |

| Forelimb Grip Test | Grip Strength | Increased |

| Weight-loaded Swimming | Swimming Time | Evaluated |

Analysis of Associated Biochemical Markers and Metabolic Pathways

The investigation into biochemical markers associated with fatigue has provided insights into the mechanisms through which macamides may exert their effects. Although specific data for this compound is not extensively detailed, studies on the analogue N-benzyl-(9Z, 12Z)-octadecadienamide have identified several key biochemical changes following exercise.

In exercising mice, administration of this related macamide resulted in a significant decrease in pro-inflammatory factors and a reduction in reactive oxygen species (ROS), indicating a potent anti-inflammatory and antioxidant effect during physical exertion. nih.gov Histological analysis further showed that the compound helped attenuate liver damage by up-regulating the expression of heme oxygenase-1 (HO-1), a protective enzyme, and inhibiting the expression of the inflammatory cytokine Interleukin-1β (IL-1β). nih.gov Correlation analysis from the study suggested a strong link between peripheral fatigue markers, such as energy sources and metabolites, and the levels of inflammatory factors and ROS. nih.gov Central fatigue parameters were also associated with the hippocampal inflammatory response and hypothalamic neurotransmitters. nih.gov

Table 2: Biochemical Marker Modulation by a Related Macamide in Exercising Mice

| Marker/Pathway | System/Tissue | Effect |

|---|---|---|

| Pro-inflammatory Factors | Systemic | Decreased |

| Reactive Oxygen Species (ROS) | Systemic | Decreased |

| Heme Oxygenase-1 (HO-1) | Liver | Upregulated |

| Interleukin-1β (IL-1β) | Liver | Inhibited |

Oncological Research and Antitumor Activity Assessments

Inhibition of Neoplastic Cell Proliferation in In Vitro Systems

Research has identified this compound as a macamide with significant antitumor properties. In vitro studies have evaluated its cytotoxic activity against a variety of human cancer cell lines.

One pivotal study systematically tested several macamides and identified this compound as demonstrating the most potent cytotoxic and inhibitory effects. Its ability to inhibit the proliferation of neoplastic cells was observed across five different human cancer cell lines: leukemia, lung cancer, liver cancer, breast cancer, and colon cancer. The inhibitory rates for leukemia (HL-60), lung cancer (A549), liver cancer (SMMC-7721), and breast cancer (MCF-7) were noted to be particularly significant. This highlights the compound's potential as a broad-spectrum antitumor agent, warranting further investigation into its therapeutic applications.

Table 3: In Vitro Inhibitory Effects of this compound on Human Cancer Cell Lines

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Leukemia | HL-60 | Proliferation Inhibition |

| Lung Cancer | A549 | Proliferation Inhibition |

| Liver Cancer | SMMC-7721 | Proliferation Inhibition |

| Breast Cancer | MCF-7 | Proliferation Inhibition |

| Colon Cancer | SW480 | Proliferation Inhibition |

Mechanisms of Apoptosis Induction

While this compound has demonstrated clear cytotoxic and anti-proliferative activity against various neoplastic cells in vitro, the specific molecular mechanisms driving this cell death are not yet fully elucidated. Apoptosis, or programmed cell death, is a common pathway through which anticancer agents eliminate malignant cells. waocp.org This process involves the activation of specific signaling cascades, often involving a family of proteases called caspases, which leads to characteristic morphological and biochemical changes culminating in cell death. waocp.org

Currently, the scientific literature has established the potent anti-proliferative effects of this compound. However, further research is required to determine whether this cytotoxicity is mediated through the induction of apoptosis. Future studies would need to investigate key apoptotic markers, such as caspase activation, DNA fragmentation, and the regulation of pro- and anti-apoptotic proteins, to fully understand the compound's mechanism of action in cancer cells.

Protein Kinase Inhibition Studiesepa.gov

Currently, there is a lack of specific research investigating the direct inhibitory effects of this compound on protein kinases. The scientific literature available does not provide data on its interaction with this class of enzymes.

However, the broader class of N-benzyl compounds has been explored for protein kinase inhibitory activity. For instance, novel N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora kinase A, a key regulator of mitosis and a target in cancer therapy. These inhibitors function by binding to an allosteric site on the kinase, thereby disrupting its interaction with its activator, TPX2, and suppressing both its catalytic and non-catalytic functions. This demonstrates the potential for N-benzyl moieties to be incorporated into pharmacophores targeting protein kinases. Further research is necessary to determine if this compound possesses similar capabilities.

Reproductive System Research

Research into the effects of this compound on the male reproductive system has been illuminated by studies on its close structural analog, N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. These investigations in preclinical models have provided significant insights into its potential protective role against testicular toxicity.

Effects on Leydig Cell Proliferation in Preclinical Models

In preclinical studies using rat models of corticosterone-induced testicular toxicity, the administration of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide demonstrated a significant protective effect on the testicular environment, which is crucial for Leydig cell function and proliferation. While direct effects on Leydig cell proliferation rates were not the primary focus, the compound was shown to mitigate testicular damage. This was evidenced by an increase in sperm concentration and motility, and a decrease in the production of abnormal sperm. Histological analysis revealed an increased number of spermatogonia and primary spermatocytes in the seminiferous tubules of rats treated with the compound.

Mechanisms Influencing Androgen Biosynthesis and Secretion

The mechanisms by which N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide influences the testicular environment, and by extension, androgen biosynthesis, are primarily linked to its antioxidant and anti-apoptotic properties. In corticosterone-induced toxicity models, the compound was found to decrease levels of malondialdehyde (MDA), a marker of oxidative stress, within the testes.

Furthermore, it enhanced the testicular antioxidant defense system by increasing the activities of key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and glutathione S-transferase (GST), as well as the levels of glutathione (GSH). By mitigating oxidative stress, the compound helps to preserve the integrity and function of testicular cells, including Leydig cells, which are responsible for androgen production. The compound also reduced the expression of apoptotic markers, further protecting the cellular components of the testes.

| Parameter | Effect of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide |

| Sperm Concentration | Increased |

| Sperm Motility | Increased |

| Abnormal Sperm | Decreased |

| Malondialdehyde (MDA) | Decreased |

| Superoxide Dismutase (SOD) | Increased |

| Catalase (CAT) | Increased |

| Glutathione Peroxidase (GSH-Px) | Increased |

| Glutathione S-transferase (GST) | Increased |

| Glutathione (GSH) | Increased |

Role of Mitochondrial Function in Reproductive Pathways (e.g., Cyclophilin D)

Mitochondrial integrity is paramount for the proper functioning of reproductive cells, including Leydig cells, due to the high energy demands of steroidogenesis. Cyclophilin D, a mitochondrial peptidyl-prolyl cis-trans isomerase, is a key regulator of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP can lead to mitochondrial dysfunction and initiate cell death pathways.

While direct studies on the interaction between this compound and cyclophilin D are not available, the protective effects observed with its methoxybenzyl analog in the testes strongly suggest a role in preserving mitochondrial function. By reducing oxidative stress and apoptosis, the compound likely helps to prevent the induction of mPTP opening, thereby maintaining mitochondrial health and supporting the bioenergetic needs of reproductive tissues. The observed increase in antioxidant enzyme activity contributes to the protection of mitochondria from oxidative damage, which is a known trigger for mPTP-mediated cell death.

Immunomodulatory and Anti-inflammatory Research

The potential for this compound to modulate the immune system and exhibit anti-inflammatory effects is an area of growing interest, supported by preliminary findings on related compounds.

Regulation of Proinflammatory Cytokine Expression

Specific data on the regulation of proinflammatory cytokine expression by this compound is not yet available in the published literature. However, research on analogous compounds, specifically N-benzyl linoleamide (B162930) analogues, has indicated anti-inflammatory properties. These properties are often mediated through the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a critical regulator of the expression of numerous proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Antioxidant Activity Studies

There is a notable lack of specific data from direct radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for this compound. While the antioxidant potential of plant extracts containing this and other macamides has been suggested, the direct radical scavenging capacity of the isolated this compound molecule has not been quantified in the available scientific literature through these standard assays.

Similar to the direct scavenging assays, there is a scarcity of published research specifically investigating the ability of this compound to attenuate oxidative stress in cellular models. Although macamides are often associated with the antioxidant properties of their plant sources, detailed studies on the effects of this specific compound on cellular oxidative stress markers are not currently available. Therefore, its potential to protect cells from oxidative damage remains an area for future investigation.

Musculoskeletal System Research (e.g., Osteogenesis)

While direct studies on this compound are limited, significant research on a closely related macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), provides valuable insights into the potential role of this class of compounds in musculoskeletal health, particularly in the context of osteogenesis.

Research has demonstrated that MBOC, a related macamide, promotes bone formation by activating the canonical Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for bone metabolism and osteoblast differentiation. The mechanism of action for MBOC involves the inhibition of phosphorylation of GSK-3β at Tyr216, which leads to the stabilization and nuclear translocation of β-catenin. nih.gov Once in the nucleus, β-catenin co-activates transcription factors that regulate the expression of osteogenic genes. The pivotal role of the Wnt/β-catenin axis in the pro-osteogenic effects of MBOC was confirmed in studies where the depletion of β-catenin diminished the compound's ability to enhance osteoblastic differentiation. sci-hub.se

The activation of the Wnt/β-catenin pathway by the related macamide, MBOC, has been shown to directly influence the differentiation of mesenchymal stem cells (MSCs) towards an osteoblastic lineage. nih.gov In in vitro studies using C3H/10T1/2 mesenchymal stem cells, treatment with MBOC in an osteogenic induction medium led to a significant increase in the expression of key osteogenic markers, including runt-related transcription factor 2 (Runx2), osterix, and alkaline phosphatase (ALP). nih.gov This indicates a clear modulatory effect on MSC differentiation, favoring the development of bone-forming cells.

The table below summarizes the effects of the related macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), on osteogenic markers in C3H/10T1/2 mesenchymal stem cells.

| Osteogenic Marker | Effect of MBOC Treatment | Significance |

|---|---|---|

| Runt-related transcription factor 2 (Runx2) | Increased Expression | Key transcription factor for osteoblast differentiation. |

| Osterix | Increased Expression | Essential transcription factor for osteoblast maturation. |

| Alkaline Phosphatase (ALP) | Increased Expression | Early marker of osteoblast activity and bone formation. |

Furthermore, in an in vivo model of postmenopausal osteoporosis using ovariectomized (OVX) mice, treatment with MBOC resulted in significant improvements in bone microarchitecture. nih.gov Specifically, there were notable increases in trabecular thickness, trabecular number, and bone volume/tissue volume in the distal femoral metaphysis of MBOC-treated OVX mice compared to the untreated OVX group. nih.gov A corresponding decrease in trabecular separation was also observed, indicating a protective effect against bone loss. nih.gov

Structure Activity Relationship Sar Investigations of N Benzyl 9z,12z,15z Octadecatrienamide and Its Analogues

Comparative Analysis of Structural Variations and Biological Effects

Systematic modifications of the N-benzyl-9Z,12Z,15Z-octadecatrienamide structure have revealed key determinants for its biological activity, particularly as an inhibitor of FAAH. The primary areas of structural variation have been the fatty acid chain and the benzylamine (B48309) moiety.

The degree of unsaturation in the C18 fatty acid portion of the molecule plays a critical role in its ability to inhibit FAAH. researcher.lifenih.gov Studies comparing N-benzylamides with varying numbers of double bonds in the acyl chain have shown that unsaturation is a key factor for enhanced inhibitory activity. researcher.lifenih.gov For instance, a comparative study of four N-benzylamides revealed that N-benzylstearamide, the saturated analogue, exhibited the lowest FAAH inhibitory activity. nih.gov In contrast, the introduction of one, two, or three double bonds, as seen in N-benzyloleamide, N-benzyloctadeca-9Z,12Z-dienamide, and this compound respectively, led to a significant increase in FAAH inhibition. nih.gov Interestingly, one study found that N-benzyloctadeca-9Z,12Z-dienamide, with two double bonds, demonstrated the highest inhibitory activity among the tested analogues, suggesting that the spatial arrangement conferred by the two double bonds might be optimal for interaction with the enzyme's active site. researcher.lifenih.gov Another study reported potent FAAH inhibition from derivatives of oleic, linoleic, and linolenic acids, with IC50 values in the range of 10-17 μM. nih.gov

Modifications to the benzylamine headgroup have also been shown to influence biological activity. The introduction of a methoxy (B1213986) group on the benzyl (B1604629) ring, particularly at the 3-position, has been a focus of investigation. nih.gov N-(3-methoxybenzyl) substituted analogues have demonstrated significant biological effects. For example, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) has been identified as a potent inducer of osteogenic differentiation in mesenchymal stem cells, an effect attributed to its activation of the canonical Wnt/β-catenin signaling pathway. researchgate.netfrontiersin.org A study comparing MBOC with N-benzyl-(9Z,12Z)-octadecadienamide (BOD) and N-(3-methoxybenzyl)-(9Z,12Z)-octadecadienamide (MBOD) found that only MBOC was effective in promoting osteogenic differentiation, highlighting the specific requirement of both the tri-unsaturated fatty acid chain and the 3-methoxybenzyl group for this particular activity. researchgate.net

The following table summarizes the comparative biological effects of this compound and its key analogues.

| Compound Name | Structural Variation from Parent Compound | Biological Effect |

| N-benzylstearamide | Saturated fatty acid chain (no double bonds) | Lowest FAAH inhibitory activity |

| N-benzyloleamide | Monounsaturated fatty acid chain (one double bond) | Increased FAAH inhibitory activity compared to the saturated analogue |

| N-benzyloctadeca-9Z,12Z-dienamide | Diunsaturated fatty acid chain (two double bonds) | Highest FAAH inhibitory activity in some studies |

| This compound | Triunsaturated fatty acid chain (three double bonds) | Potent FAAH inhibitor |

| N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide | Addition of a 3-methoxy group to the benzyl ring | Potent FAAH inhibitor and inducer of osteogenic differentiation via Wnt/β-catenin signaling |

Computational and In Silico Approaches to Receptor and Enzyme Interactions

To elucidate the molecular basis for the observed biological activities of this compound and its analogues, computational and in silico methods have been employed. These approaches have primarily focused on understanding the interactions between these macamides and the FAAH enzyme.

Molecular docking studies have been instrumental in modeling the binding of this compound and related unsaturated N-benzylamides to the active site of FAAH. nih.gov The FAAH active site is characterized by a catalytic triad (B1167595) of Ser241, Ser217, and Lys142, and is situated within a hydrophobic binding pocket. nih.gov In silico analyses suggest that the long, flexible, and hydrophobic fatty acid chains of these macamides can fit into the acyl chain binding pocket of the enzyme.

One molecular docking study provided insights into the binding affinities of N-benzyl-oleamide, N-benzyl-linoleamide, and N-benzyl-linolenamide to FAAH, reporting binding free energies of -7.2, -7.9, and -8.5 kcal/mol, respectively. nih.gov These computational results correlate with the experimental findings that the unsaturated analogues are potent inhibitors. The models suggest that the benzyl group of the macamides can form hydrophobic interactions with residues in the active site, while the amide linkage can participate in hydrogen bonding.

The increased potency of the unsaturated analogues is thought to be due to the specific conformations adopted by the acyl chains, which allow for more favorable van der Waals contacts within the hydrophobic binding pocket of FAAH. The cis-double bonds introduce kinks into the fatty acid chain, which may orient the molecule for a more optimal fit within the enzyme's active site.

Future Research Directions and Unexplored Avenues for N Benzyl 9z,12z,15z Octadecatrienamide

Identification of Novel Biological Targets and Pathways

Initial studies have pointed towards FAAH as a target for N-benzyl-9Z,12Z,15Z-octadecatrienamide, with a reported IC50 of 41.8 μM. chemicalbook.com However, some researchers suggest that the potency of FAAH inhibition may be insufficient to account for all of its observed biological effects, indicating that other targets are likely involved. nih.gov The broader class of macamides, N-benzylamides of long-chain fatty acids, has shown potential in addressing neurological disorders. nih.gov This suggests that their mechanisms may extend beyond FAAH inhibition.

A promising area of investigation is the exploration of other components of the endocannabinoid system. Beyond FAAH, the enzymes monoacylglycerol lipase (B570770) (MAGL) and diacylglycerol lipase (DAGL), as well as cannabinoid receptors (CB1 and CB2), represent potential targets for this compound or its metabolites.

Furthermore, research on a closely related compound, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), has revealed its ability to activate the canonical Wnt/β-catenin signaling pathway. medchemexpress.comnih.gov This pathway is crucial for cellular proliferation, differentiation, and tissue homeostasis. Future studies should investigate whether this compound shares this ability to modulate Wnt/β-catenin signaling, which could have significant implications for its potential therapeutic applications in areas such as bone health and regenerative medicine. nih.gov

Another avenue for exploration is the potential interaction of this compound with soluble epoxide hydrolase (sEH). nih.gov Inhibition of sEH has anti-inflammatory and analgesic effects, and identifying whether this macamide can modulate sEH activity could open new research directions. nih.gov

| Potential Biological Target/Pathway | Rationale for Investigation | Potential Therapeutic Implications |

| Endocannabinoid System Components (MAGL, DAGL, CB1/CB2 receptors) | To explore mechanisms beyond FAAH inhibition within the primary signaling system of related lipids. | Neurological disorders, pain, inflammation |

| Wnt/β-catenin Signaling Pathway | A related macamide (MBOC) activates this pathway, suggesting a potential shared mechanism. medchemexpress.comnih.gov | Bone health, regenerative medicine, oncology |

| Soluble Epoxide Hydrolase (sEH) | Inhibition of sEH is a known mechanism for anti-inflammatory and analgesic effects. nih.gov | Inflammatory conditions, pain management |

Development of Advanced Methodologies for Mechanistic Elucidation

To fully understand the biological role of this compound, the adoption of advanced analytical and computational techniques is essential. The study of lipid signaling is inherently complex due to the low abundance and transient nature of many lipid mediators. ucsf.edu

Lipidomics and Mass Spectrometry:

Modern lipidomics, employing high-resolution mass spectrometry (MS) and advanced chromatography techniques, offers a powerful approach to comprehensively analyze the lipid profile of biological systems in response to this compound. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to trace the metabolic fate of the compound and identify its downstream signaling lipids with high sensitivity and specificity. ucsd.edu This can help in understanding how it influences the broader lipid network within cells and tissues.

Computational Approaches:

The integration of lipidomics data with other 'omics' technologies, such as genomics, proteomics, and metabolomics, can provide a systems-level understanding of the compound's effects. Furthermore, novel computational methods are emerging that allow for more precise identification of lipid structures, including the position of double bonds in fatty acid chains, which can be critical for determining biological activity. ucsd.edueurekalert.org These computational tools can be applied to analyze complex biological samples to uncover subtle changes in lipid metabolism induced by this compound.

Advanced Imaging Techniques:

The development of sophisticated imaging techniques allows for the visualization of signaling lipids within living cells. ucsf.edu Applying these methods could provide spatial and temporal information on where this compound or its downstream signaling molecules are localized within the cell, offering clues about their specific functions and interactions with other cellular components.

| Advanced Methodology | Application for this compound Research | Expected Insights |

| High-Resolution Mass Spectrometry and Lipidomics | Comprehensive analysis of lipid profiles in response to the compound. nih.gov | Identification of metabolic pathways affected and downstream signaling lipids. |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization of the compound and its metabolites. | Elucidation of the precise chemical transformations the compound undergoes in a biological system. |

| Integrated 'Omics' Approaches | Combining lipidomics data with genomics, proteomics, and metabolomics. | A systems-level understanding of the compound's mechanism of action and its effects on various cellular processes. |

| Novel Computational Methods | Precise identification of lipid structures and their modifications. ucsd.edueurekalert.org | Uncovering subtle, structurally-dependent biological activities. |

| Live-Cell Imaging of Lipids | Visualization of the compound or its signaling products within cells. ucsf.edu | Spatiotemporal understanding of the compound's localization and interaction with cellular machinery. |

By focusing on these future research directions, the scientific community can move beyond the initial characterization of this compound and unlock a deeper understanding of its biological functions and therapeutic potential.

Q & A

Basic Research Questions

Q. How is N-benzyl-9Z,12Z,15Z-octadecatrienamide identified and quantified in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is routinely employed. For example, macamide B (a structural analog) is identified using a retention time of ~18.872 min under specific HPLC conditions (C18 column, mobile phase: acetonitrile/water gradient). Quantification relies on calibration curves from certified reference standards .

- Supporting Data : In maca root extracts, ethanol and ultrasound-assisted (UA) methods yield detectable levels, while water extraction fails due to poor solubility .

Q. What chromatographic techniques are used to isolate this compound from complex matrices?

- Methodological Answer : Normal-phase or reverse-phase chromatography coupled with preparative HPLC is standard. Evidence from Lepidium meyenii (maca) studies shows isolation via silica gel chromatography followed by HPLC purification, with structural confirmation via NMR and mass spectrometry .

- Key Challenge : Co-elution with structurally similar macamides (e.g., N-benzyl-9Z,12Z-octadecadienamide) necessitates gradient optimization to resolve peaks .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions during structural elucidation?

- Methodological Answer : Multi-dimensional NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) are critical. For instance, the compound’s trienoic chain (9Z,12Z,15Z) is confirmed via coupling constants in ¹H NMR and cross-peaks in COSY spectra. Discrepancies in olefinic proton shifts can arise from solvent effects or impurities, requiring repeated purification .

- Case Study : In Tiliacora triandra, ethyl esters of polyunsaturated fatty acids were misidentified until 2D-NMR ruled out stereoisomerism .

Q. What experimental strategies address low yields in extraction protocols?

- Methodological Answer : Solvent polarity optimization is key. Ethanol and UA extraction outperform water due to the compound’s lipophilicity (logP ~6.5). Pre-treatment with enzymes (e.g., cellulase) or ultrasound disrupts cell walls, enhancing recovery rates .

- Data Contradiction : Water extracts of maca show undetectable macamide B content, while ethanol extracts achieve ~0.12 mg/g (Table 1 in ).

Q. How do structural analogs influence bioactivity studies of this compound?

- Methodological Answer : Competitive binding assays and molecular docking are used to differentiate bioactivity. For example, N-(3-methoxybenzyl) analogs exhibit altered antioxidant activity due to methoxy group interactions with cellular receptors .

- Validation : Comparative HPLC-UV/Vis profiling of analogs (e.g., macamide B vs. N-benzyl-hexadecanamide) reveals distinct bioactivity profiles in muscle cell protection assays .

Methodological Challenges and Solutions

Q. What are the limitations of UV/IR spectroscopy for quantifying this compound?

- Answer : UV spectroscopy is limited by low molar absorptivity (ε < 1000 L·mol⁻¹·cm⁻¹) in non-conjugated systems. IR detects amide bonds (~1650 cm⁻¹) but cannot distinguish between benzyl-substituted analogs. HPLC with diode-array detection (DAD) or LC-MS is preferred for specificity .

Q. How to validate purity in commercial reference standards?

- Answer : Combine orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.